
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide, also known as CDPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide binds to a specific site on mGluR5, which is distinct from the glutamate binding site, and enhances the receptor response to glutamate. This results in the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are involved in synaptic plasticity and neuronal survival. The positive modulation of mGluR5 by N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal growth and survival.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to modulate various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, motivation, and reward. N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has also been found to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative diseases. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to enhance the activity of neural stem cells and promote their differentiation into mature neurons, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has several advantages for laboratory experiments, such as its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide also has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. Moreover, the optimal dosing and administration regimen of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide for different CNS disorders are still under investigation.
Future Directions
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide. First, the therapeutic potential of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide for various CNS disorders needs to be further validated in clinical trials. Second, the mechanisms underlying the neuroprotective and neurogenic effects of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide need to be elucidated in more detail. Third, the development of novel PAMs of mGluR5 with improved pharmacokinetic and pharmacodynamic properties may provide new opportunities for the treatment of CNS disorders. Fourth, the role of mGluR5 in the pathogenesis of ASD and other neurodevelopmental disorders needs to be further investigated. Finally, the potential interactions between N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide and other pharmacological agents need to be studied to avoid potential adverse effects.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide involves the reaction between 4-ethyl-1,4-diazepan-1-amine and N-(1-cyano-1,2-dimethylpropyl)propanamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps. The yield of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent composition.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been extensively studied in preclinical models of various CNS disorders, such as schizophrenia, anxiety, depression, and addiction. The positive modulation of mGluR5 by N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to enhance synaptic plasticity, reduce neuroinflammation, and promote neurogenesis, which may underlie its therapeutic effects. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been found to improve cognitive function and social behavior in animal models of autism spectrum disorders (ASD).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O/c1-6-19-8-7-9-20(11-10-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJQIQPOGAUKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


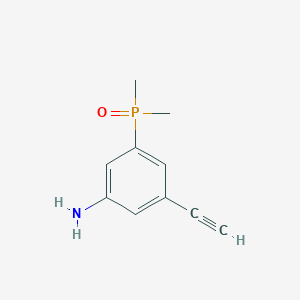
![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)
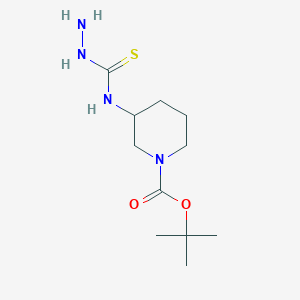
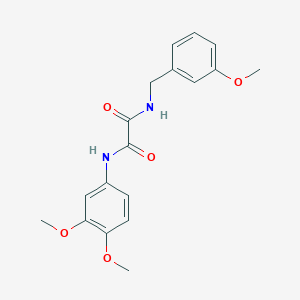
![2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2893845.png)
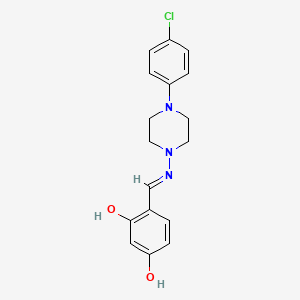
![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)
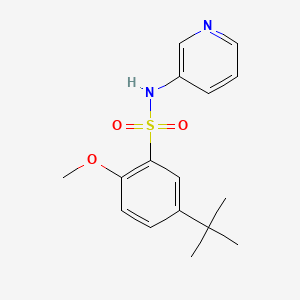
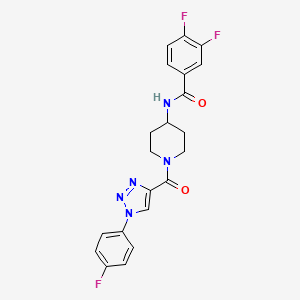
![3-benzyl-9-(5-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2893852.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2893856.png)